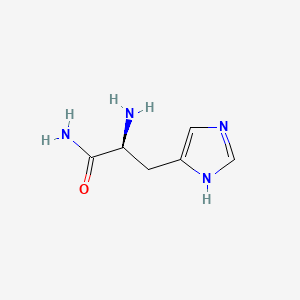

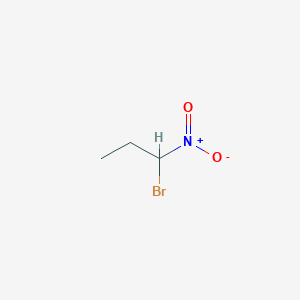

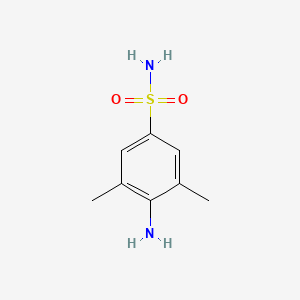

![molecular formula C32H61N11O8 B1615924 Polymyxin E1,1-de[N2-(6-methyl-1-oxooctyl)-L-2,4-diaminobutanoicacid]-2-de-L-threonine-3-de(L-2,4-diaminobutanoic acid)- (9CI) CAS No. 75748-25-3](/img/structure/B1615924.png)

Polymyxin E1,1-de[N2-(6-methyl-1-oxooctyl)-L-2,4-diaminobutanoicacid]-2-de-L-threonine-3-de(L-2,4-diaminobutanoic acid)- (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Polymyxin E1,1-de[N2-(6-methyl-1-oxooctyl)-L-2,4-diaminobutanoicacid]-2-de-L-threonine-3-de(L-2,4-diaminobutanoic acid)- (9CI) is a peptide antibiotic and a major constituent of the cationic lipopeptide antibiotic colistin. It is originally isolated from the bacterium Bacillus polymyxa var. colistinus. This compound is known for its potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Polymyxin E1 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The synthetic route typically starts with the protection of amino groups, followed by the sequential addition of amino acids using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents such as HBTU or DIC, and the deprotection steps are carried out using TFA or other suitable acids .

Industrial Production Methods

Industrial production of Polymyxin E1 is generally carried out through fermentation processes using Bacillus polymyxa var. colistinus. The fermentation broth is subjected to extraction and purification steps, including solvent extraction, ion-exchange chromatography, and crystallization, to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

Polymyxin E1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acid residues, potentially altering the compound’s activity.

Reduction: Reduction reactions can affect disulfide bonds within the peptide structure.

Substitution: Substitution reactions can occur at specific functional groups, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include oxidized or reduced forms of Polymyxin E1, as well as substituted derivatives that may exhibit different biological activities .

Applications De Recherche Scientifique

Polymyxin E1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Employed in research on bacterial resistance mechanisms and membrane interactions.

Medicine: Investigated for its potential use in treating multidrug-resistant bacterial infections.

Industry: Utilized in the development of new antibiotics and antimicrobial agents.

Mécanisme D'action

Polymyxin E1 exerts its effects by interacting with the lipid A component of lipopolysaccharides in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to cell lysis and death. The molecular targets include the bacterial outer membrane and the inner cytoplasmic membrane, and the pathways involved are related to membrane disruption and ion leakage .

Comparaison Avec Des Composés Similaires

Similar Compounds

Polymyxin B: Another member of the polymyxin family with similar antibacterial activity but different amino acid composition.

Colistin: The parent compound of Polymyxin E1, widely used in clinical settings for treating severe bacterial infections.

Polymyxin D: A less commonly used polymyxin with distinct structural features.

Uniqueness

Polymyxin E1 is unique due to its specific amino acid sequence and modifications, which confer distinct biological activities and pharmacokinetic properties. Its ability to target resistant bacterial strains makes it a valuable compound in the fight against antibiotic resistance .

Propriétés

Numéro CAS |

75748-25-3 |

|---|---|

Formule moléculaire |

C32H61N11O8 |

Poids moléculaire |

727.9 g/mol |

Nom IUPAC |

21-amino-6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone |

InChI |

InChI=1S/C32H61N11O8/c1-16(2)14-23-30(49)40-21(7-11-34)27(46)39-22(8-12-35)29(48)43-25(18(5)44)32(51)37-13-9-19(36)26(45)38-20(6-10-33)28(47)41-24(15-17(3)4)31(50)42-23/h16-25,44H,6-15,33-36H2,1-5H3,(H,37,51)(H,38,45)(H,39,46)(H,40,49)(H,41,47)(H,42,50)(H,43,48) |

Clé InChI |

HCSATRDQWBMHRF-UHFFFAOYSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)N)C(C)O)CCN)CCN)CC(C)C |

SMILES canonique |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)N)C(C)O)CCN)CCN)CC(C)C |

Synonymes |

colistin heptapeptide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

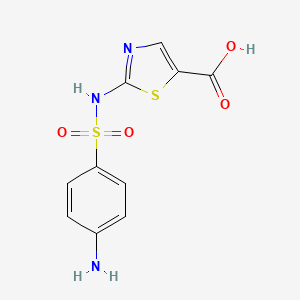

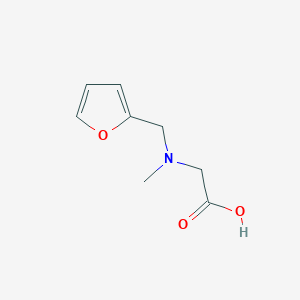

![Isopropyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1615850.png)

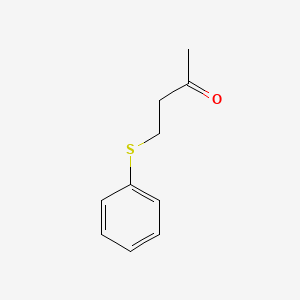

![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)